Succinimide

概要

説明

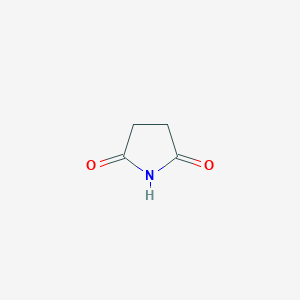

スクシンイミドは、化学式( \text{C}4\text{H}_5\text{NO}_2 )の有機化合物です。これは、環状イミドに分類される白色の結晶性固体です。 スクシンイミドは、銀めっきを含むさまざまな有機合成および工業プロセスで使用されています {_svg_1}

合成経路と反応条件:

シュウ酸アンモニウムの熱分解: スクシンイミドは、シュウ酸アンモニウムを加熱することにより調製できます。シュウ酸アンモニウムは分解してスクシンイミドと水を生成します.

脱水素結合: マンガンピンサー錯体は、ジオールとアミンの脱水素結合を触媒して、スクシンイミドを含む環状イミドを形成することができます。

ルイス酸触媒: スクシンイミドは、対応する無水物から、シリカゲル上の五塩化タンタルなどのルイス酸触媒を使用して、マイクロ波照射下で合成することもできます.

工業生産方法:

シュウ酸アンモニウムの蒸留: 工業的には、スクシンイミドは通常、シュウ酸アンモニウムを蒸留することにより製造されます.

銀めっきプロセス: 一部の工業用途では、スクシンイミドは銀めっきプロセスで使用されます.

反応の種類:

酸化: スクシンイミドは、使用する酸化剤に応じて、さまざまな生成物を形成する酸化反応を受けることができます。

還元: スクシンイミドは、スクシンアミド酸またはその他の誘導体を形成するために還元することができます。

置換: スクシンイミドは、水素原子の1つが別の原子または基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元剤: 水素化リチウムアルミニウムなどの還元剤を使用して、スクシンイミドを還元することができます。

置換反応: これらの反応には、通常、触媒または特定の条件(塩基または酸の存在など)が必要です。

主要な製品:

酸化生成物: 条件に応じて、酸化によってシュウ酸などの生成物が得られます。

還元生成物: 還元により、通常、スクシンアミド酸が生成されます。

置換生成物: 置換反応により、導入される置換基に応じて、さまざまな誘導体が得られます。

4. 科学研究における用途

スクシンイミドは、科学研究で幅広い用途があります。

科学的研究の応用

Pharmaceutical Applications

Intermediate for Drug Synthesis

- Succinimide is primarily used as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor to anticonvulsants such as phenytoin and other central nervous system-active drugs. Research indicates that this compound derivatives exhibit various pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor effects .

Active Pharmaceutical Ingredients

- This compound is utilized in the formulation of active pharmaceutical ingredients (APIs) and serves as a stabilizer and binder in solid-dose formulations like tablets and capsules. Its derivatives have been explored for their potential to enhance drug stability and bioavailability .

Case Study: Acetylcholinesterase Inhibitors

- Recent studies have shown that this compound derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds have been found to be less effective than established drugs like donepezil but still demonstrate significant inhibitory activity .

Polymer Production

Polymer Synthesis

- In the polymer industry, this compound is employed as a monomer or crosslinking agent in polyamide resins. Its incorporation improves the thermal stability and mechanical properties of the resulting polymers .

Epoxy Resin Curing Agents

- This compound derivatives are also used as curing agents for epoxy resins, which are widely applied in coatings, adhesives, and electrical components due to their durability and chemical resistance .

Agrochemical Industry

Herbicide and Fungicide Production

- This compound derivatives are integral to formulating certain herbicides and fungicides, enhancing the effectiveness of agricultural pest control measures. They contribute to the stability and efficacy of pesticide formulations .

Organic Synthesis

Reagent in Organic Chemistry

- This compound serves as a reagent in organic synthesis, particularly for cyclization reactions. It is involved in preparing various nitrogen-containing heterocycles and cyclic amides, showcasing its versatility in synthetic chemistry .

Electronics and Automotive Applications

Corrosion Inhibitors

- In the automotive sector, this compound derivatives function as corrosion inhibitors, protecting metal surfaces from oxidative damage. This application is vital for prolonging the lifespan of machinery components .

Lubricants

- This compound compounds are added to lubricants and engine oils to enhance performance by reducing friction and wear, thereby improving machinery efficiency .

Food Industry

Food Additive

- Although less common, this compound can act as a food additive where it serves as a stabilizer or intermediate in producing specific food products .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis (e.g., phenytoin) | Anticonvulsant properties |

| Active pharmaceutical ingredients | Stability enhancement | |

| Polymer Production | Monomer/crosslinking agent for polyamides | Improved thermal stability |

| Curing agents for epoxy resins | Durability and chemical resistance | |

| Agrochemical | Herbicides/fungicides | Enhanced efficacy |

| Organic Synthesis | Reagent for cyclization reactions | Versatile synthetic applications |

| Electronics/Automotive | Corrosion inhibitors | Protection against oxidative damage |

| Lubricants | Reduced friction | |

| Food Industry | Food additive | Stabilization of food products |

作用機序

スクシンイミド、特に抗てんかん薬として使用される誘導体の作用機序は、脳内のT型カルシウムチャネルの阻害を伴います。 この阻害により、発作に関連する異常な電気活動が減少します . スクシンイミド誘導体は、発作閾値を上昇させ、欠神発作における視床の3サイクル毎秒の「スパイクアンドウェーブ」放電を阻害します .

類似化合物:

- マレイミド

- N-クロロスクシンイミド

- N-ブロモスクシンイミド

比較:

- マレイミド: スクシンイミドと同様に、マレイミドは環状イミドですが、構造内に二重結合が含まれているため、特定の化学反応でより反応性が高くなります。

- N-クロロスクシンイミドとN-ブロモスクシンイミド: これらの化合物は、スクシンイミドのハロゲン化誘導体であり、有機合成においてハロゲン化剤として一般的に使用されます .

スクシンイミドは、安定性と反応性のバランスがとれており、化学、生物学、医学、産業におけるさまざまな用途に汎用性があります。

類似化合物との比較

- Maleimide

- N-Chlorosuccinimide

- N-Bromothis compound

Comparison:

- Maleimide: Like this compound, maleimide is a cyclic imide but contains a double bond in its structure, making it more reactive in certain chemical reactions.

- N-Chlorothis compound and N-Bromothis compound: These compounds are halogenated derivatives of this compound and are commonly used as halogenating agents in organic synthesis .

This compound is unique in its balance of stability and reactivity, making it versatile for various applications in chemistry, biology, medicine, and industry.

生物活性

Succinimide, a cyclic imide with the chemical formula , is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound and its derivatives, focusing on their pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered ring structure containing two carbonyl groups and one nitrogen atom. This unique configuration allows for various modifications, leading to a wide range of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. The compound serves as a fundamental scaffold in drug design, particularly in the development of novel therapeutic agents.

Anticonvulsant Activity

This compound derivatives are well-known for their anticonvulsant properties. For instance, compounds like ethosuximide have been widely used in the treatment of absence seizures. Research indicates that these derivatives modulate neurotransmitter systems, particularly by inhibiting T-type calcium channels, which are crucial in neuronal excitability.

Antioxidant Properties

Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant activities. For example, iodo-sulphonated this compound derivatives showed enhanced DPPH and ABTS radical scavenging activities. These compounds were found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish larvae under oxidative stress conditions, indicating their potential as therapeutic agents against oxidative damage .

Antibacterial and Antifungal Activities

This compound derivatives also display notable antibacterial and antifungal properties. A study reported that specific this compound compounds inhibited bacterial growth effectively, suggesting their potential application in treating infections caused by resistant strains . The SAR analysis of these compounds has provided insights into the structural features that enhance their antimicrobial efficacy.

Study on Antioxidant and Antibacterial Properties

In a comprehensive study involving various this compound derivatives, researchers evaluated their antioxidant and antibacterial activities. The findings revealed that certain derivatives significantly inhibited bacterial growth while also demonstrating substantial antioxidant capacity through free radical scavenging assays. These results underscore the dual functionality of succinimides as both protective agents against oxidative stress and effective antimicrobial agents .

Evaluation of Anticancer Activity

Another pivotal study focused on the anticancer potential of novel this compound derivatives. The synthesized compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. Among the tested compounds, two exhibited significant cytotoxicity with calculated IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity. Key findings include:

- Substitution Patterns : The presence of electron-donating groups on the aromatic rings significantly increases the potency of these compounds.

- Ring Modifications : Alterations to the nitrogen atom's position or the carbonyl groups can lead to enhanced selectivity for specific biological targets.

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target enzymes, further guiding the design of more potent derivatives .

特性

IUPAC Name |

pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25950-42-9, Array | |

| Record name | 2,5-Pyrrolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051629 | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-56-8, 584-43-0 | |

| Record name | Succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of succinimide?

A1: The molecular formula of this compound is C4H5NO2, and its molecular weight is 99.09 g/mol.

Q2: How does the structure of this compound contribute to its interfacial activity?

A3: Succinimides behave as amphiphilic molecules due to their polar headgroup (the this compound ring) and hydrophobic tail (typically a hydrocarbon chain) [, ]. The interfacial activity of mono succinimides is superior to that of bis- or multi-succinimides, suggesting that increasing the size of the polar headgroup decreases its effectiveness at the interface [].

Q3: How can succinimides be synthesized from maleic anhydride?

A4: Succinimides can be synthesized through a multi-step process. First, maleic anhydride reacts with a primary amine to form a maleamide monomer. This monomer undergoes in-situ polymerization at elevated temperatures (150 °C or less under vacuum) to yield polymaleimides. These polymers often exhibit a deep red color, attributed to decarboxylation leading to conjugated unsaturation or the formation of furan-pyrol derivatives [].

Q4: What is the role of this compound resin in ester hydrolysis?

A5: Poly(p-vinylbenzyl this compound) resin, synthesized by reacting chloromethylated polystyrene with this compound, exhibits catalytic activity in ester hydrolysis reactions []. This activity is attributed to the presence of the this compound group within the resin structure.

Q5: Can N-bromothis compound be used for decarboxylation reactions?

A6: Yes, N-bromothis compound can decarboxylate amino acids, peptides, and proteins in aqueous solutions []. This reaction proceeds at room temperature and offers a potential method for determining amino acid concentrations and identifying end-group carboxyls in peptides and proteins.

Q6: Are there any applications of this compound derivatives in materials science?

A7: Yes, polyisobutylene this compound is a common component of engine oil additives, acting as a dispersant to prevent the aggregation of carbonaceous deposits [, , ].

Q7: What is the role of this compound in protein aging?

A8: Asparagine and aspartic acid residues in proteins can spontaneously cyclize to form succinimides, particularly in mildly acidic conditions and at elevated temperatures [, , , ]. This process is often considered a form of protein damage as this compound hydrolysis yields a mixture of aspartate and isoaspartate, potentially altering protein structure and function [, , , ].

Q8: Can this compound formation in proteins be beneficial?

A9: While often detrimental, this compound formation can, in rare cases, contribute to protein stability []. Additionally, succinimides could potentially act as a mechanism for phosphoaspartate autophosphatase activity if hydrolysis favors aspartate formation [].

Q9: How does this compound formation impact the immune response?

A10: this compound formation in peptides can alter their recognition by cytotoxic T lymphocytes (CTLs) []. CTLs primed against a peptide containing a cyclized asparagine (this compound) residue showed specific recognition for the modified peptide, exhibiting only weak cross-reactivity with the parent peptide containing unmodified asparagine. This suggests that this compound-containing peptides could act as altered self-antigens, potentially triggering autoimmune responses.

Q10: What are the known pharmacological activities of this compound derivatives?

A10: this compound derivatives exhibit diverse pharmacological activities:

Q11: Are there any concerns regarding the stability of this compound-containing therapeutics?

A12: The this compound ring in antibody-drug conjugates (ADCs) and protein-drug conjugates (PDCs) can hydrolyze, impacting their stability, exposure, and efficacy []. Hydrolysis can occur during various stages, including drug product storage, in vivo circulation, and ex vivo sample preparation.

Q12: How is computational chemistry used to study this compound derivatives?

A13: Computational techniques like molecular modeling provide insights into the interactions of this compound derivatives with their targets [, ]. Molecular docking studies, for example, are used to analyze the binding affinity and binding energies of this compound derivatives with enzymes like AChE, BChE, COX-2, 5-LOX, and α-amylase, offering insight into their potential as drug candidates.

Q13: What are the environmental implications of using this compound derivatives?

A15: While the provided research doesn't delve deeply into the environmental impact of succinimides, it's crucial to consider their potential effects when used as engine oil additives []. Further research on the biodegradability and ecotoxicological effects of this compound derivatives is needed to ensure responsible use and disposal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。